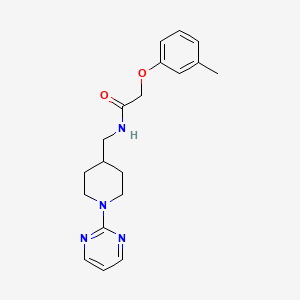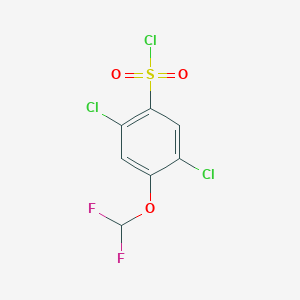![molecular formula C8H7BrF2O2S B2854413 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene CAS No. 885529-55-5](/img/structure/B2854413.png)
1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene” is a chemical compound that is part of the benzenesulfonyl family . It is also known as difluoromethyl phenyl sulfone .
Synthesis Analysis
The synthesis of this compound involves the direct nucleophilic substitution of ((difluoromethyl)sulfonyl)benzene under transition metal-free conditions . This reaction can allow late-stage (benzenesulfonyl)difluoromethylthiolation of alkyl halides and aryl diazonium salts .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H6F2O2S . It is a derivative of benzene, with a bromomethyl group and a difluoromethylsulfonyl group attached to the benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Scientific Research Applications
Multi-Coupling Reagent and Synthetic Building Blocks
Compounds similar to "1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene" have been utilized as multi-coupling reagents and synthetic building blocks for creating highly functionalized molecules. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles to yield unsaturated sulfones, which can be further transformed into enones or dienones, showcasing the compound's utility in synthetic organic chemistry (Auvray, Knochel, & Normant, 1985).
Molecular Electronics
Aryl bromides, akin to "this compound," serve as precursors for thiol end-capped molecular wires, crucial for molecular electronics. Efficient synthetic transformations of such aryl bromides into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires highlight their significance in advancing molecular electronic components (Stuhr-Hansen et al., 2005).
Synthetic Methodologies
The versatility of sulfone and sulfonyl functionalities in "this compound" is further demonstrated in various synthetic methodologies, including cyclocondensation, Knoevenagel–Michael reactions, and the synthesis of monofluorobutene derivatives. These methodologies underline the compound's potential in constructing complex organic structures with high efficiency and selectivity (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Liquid-Liquid Extraction
Furthermore, compounds with (difluoromethyl)sulfonyl groups have been investigated for their potential in separation processes. For example, ionic liquids containing (trifluoromethyl)sulfonyl amide groups have shown efficacy in selectively removing benzene from its mixtures with hexane, suggesting that derivatives of "this compound" could find applications in liquid extraction processes for the removal of aromatic compounds from alkanes (Arce et al., 2007).
Mechanism of Action
Mode of Action
The exact mode of action of 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene is currently unknown due to the lack of specific information . It’s known that the compound contains a difluoromethyl group, which has been used in various chemical reactions, particularly in the difluoromethylation of heterocycles via a radical process .
properties
IUPAC Name |
1-(bromomethyl)-4-(difluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2S/c9-5-6-1-3-7(4-2-6)14(12,13)8(10)11/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBMBMKLODKZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885529-55-5 |
Source


|
| Record name | 1-(bromomethyl)-4-difluoromethanesulfonylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2854330.png)
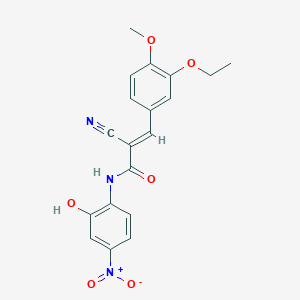
![3-(2,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854333.png)
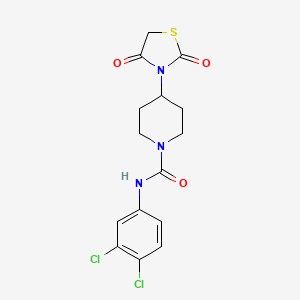
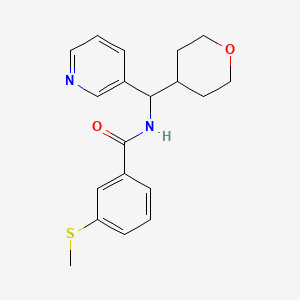
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2854339.png)


![4-chloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2854342.png)
![(2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2854343.png)
